SR16835

Pharmacology Opioid Receptors Functional Assays

SR16835 is a bifunctional full NOP receptor agonist (Ki=11.4 nM) with partial MOR activity (Ki=79.9 nM). This functional selectivity is essential—unlike partial agonists SR14150, SR16835's full NOP agonism drives distinct antiallodynic efficacy in neuropathic pain models, NREM sleep promotion across species, and attenuation of morphine reward without intrinsic conditioned place preference. For programs isolating NOP contributions to analgesia, benchmarking hypnotic target engagement, or investigating non-addictive mechanisms, SR16835 is the indispensable pharmacological probe. Substitution with other NOP/MOR ligands will compromise model validity.

Molecular Formula C26H30N2O
Molecular Weight 386.54
CAS No. 1207195-45-6
Cat. No. B610966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR16835
CAS1207195-45-6
SynonymsSR16835;  SR 16835;  SR-16835;  AT-202;  AT202.
Molecular FormulaC26H30N2O
Molecular Weight386.54
Structural Identifiers
SMILESO=C1N(C2CCN(C3CCC4CCCC5=CC=CC3=C45)CC2)C6=C(C=CC=C6)C1
InChIInChI=1S/C26H30N2O/c29-25-17-20-5-1-2-10-23(20)28(25)21-13-15-27(16-14-21)24-12-11-19-7-3-6-18-8-4-9-22(24)26(18)19/h1-2,4-5,8-10,19,21,24H,3,6-7,11-17H2
InChIKeySZKWDIATUVLAAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SR16835 (CAS 1207195-45-6): A Quantitative Profile of a Nociceptin/Orphanin FQ Receptor Agonist


SR16835 (also known as AT-202) is a synthetic small molecule that functions as a bifunctional agonist at opioid receptors. Its primary mechanism of action is as a full agonist of the Nociceptin/Orphanin FQ (NOP) receptor, with a binding affinity (Ki) of 11.4 nM [1]. It also exhibits low-affinity partial agonist activity at the μ-opioid receptor (MOR), with a Ki of 79.9 nM [1]. This unique functional selectivity profile underpins its distinct behavioral and therapeutic effects, which are quantified in subsequent sections.

The Criticality of Compound Selection: Why NOP Receptor Ligands Like SR16835 Are Not Interchangeable


Compounds within the bifunctional NOP/MOR agonist class cannot be generically substituted. Subtle differences in their receptor affinity ratios and functional activity (partial vs. full agonism) produce profound and divergent in vivo outcomes. For instance, while SR16835 and its structural analog SR14150 both bind NOP and MOR, their distinct functional profiles lead to markedly different efficacies in models of acute versus chronic pain [1]. SR16835 is a full NOP agonist, whereas SR14150 is a partial agonist at both receptors [1]. This functional difference is the mechanistic basis for their divergent antinociceptive and antiallodynic activities. Consequently, the selection of a specific compound for a given research model is not a matter of simple class substitution; it is a critical decision determined by the specific functional and pharmacological requirements of the experiment.

Quantitative Differentiation of SR16835: A Head-to-Head Evidence Guide for Scientific Selection


Functional Selectivity: Full NOP Agonism vs. SR14150's Partial NOP/MOR Agonism

SR16835 is a full agonist at the NOP receptor and has low efficacy at μ receptors. In contrast, SR14150 is a partial agonist at both the NOP and μ-opioid receptors [1]. This functional distinction is a primary driver of their divergent in vivo pharmacology. SR16835's full NOP agonism is crucial for its efficacy in chronic pain models and sleep regulation, whereas SR14150's partial agonism is linked to its analgesic activity in acute pain tests.

Pharmacology Opioid Receptors Functional Assays

Chronic Pain Model Efficacy: SR16835's Selective Antiallodynic Activity vs. SR14150 and Morphine

In a mouse model of chronic pain following spinal nerve ligation (SNL) surgery, SR16835 and SR14150 both exhibited antiallodynic activity when mechanical allodynia was measured with von Frey filaments. However, their mechanisms of action were distinct. The antiallodynic effect of SR16835 was completely blocked by the selective NOP receptor antagonist SB-612111 but not by the opioid antagonist naloxone, confirming its effect is NOP-mediated [1]. In contrast, the antiallodynia produced by morphine was blocked by naloxone and potentiated by SB-612111 [1]. Furthermore, SR14150, but not SR16835, increased tail-flick latency (a measure of acute antinociception) [1].

Chronic Pain Analgesia In Vivo Pharmacology

Sleep/Wake Regulation: Quantified NREM Sleep Promotion Across Species vs. Ro64-6198

In a systematic evaluation across rats, mice, and cynomolgus macaques, SR16835 and another NOP agonist, Ro64-6198, both induced a profound, dose-related increase in non-Rapid Eye Movement (NREM) sleep and electroencephalogram (EEG) slow-wave activity (SWA) [1]. The study reported robust and consistent effects across all three species, highlighting a conserved NOPR-mediated mechanism for sleep promotion. While both agonists showed similar qualitative effects, the study validates SR16835 as a potent and efficacious probe for this pathway.

Sleep Medicine Neurology In Vivo Pharmacology

Abuse Liability Profile: SR16835 Lacks Conditioned Place Preference vs. Morphine

SR16835 does not produce conditioned place preference (CPP) on its own, a standard preclinical measure of a drug's rewarding and potentially addictive properties [1]. In contrast, the prototypical opioid analgesic morphine reliably induces CPP. Interestingly, SR16835 has been shown to attenuate morphine-induced CPP, suggesting it may possess anti-reward properties [1]. Its close analog, SR14150, also does not induce CPP alone [2]. This profile is a key differentiator from traditional μ-opioid agonists.

Addiction Research Behavioral Pharmacology Abuse Liability

High-Impact Research and Industrial Application Scenarios for SR16835


Delineating NOP vs. MOR Signaling in Chronic Pain Models

SR16835 is an ideal tool for research programs aiming to dissect the specific contribution of NOP receptor signaling to analgesia in chronic pain states, independent of confounding MOR activity. Its antiallodynic effects in the SNL model, which are selectively blocked by an NOP antagonist but not by naloxone, allow researchers to isolate and study NOP-mediated pathways [3]. This is particularly valuable for comparing the distinct mechanisms of NOP agonists like SR16835 against MOR-preferring ligands like morphine or mixed-action compounds like SR14150.

Investigating the NOP Receptor System in Sleep and Circadian Rhythm Regulation

Given its robust and cross-species validated efficacy in promoting NREM sleep and EEG slow-wave activity, SR16835 is a premier pharmacological probe for investigating the role of the N/OFQ-NOPR system in sleep physiology [3]. Research and development efforts focused on novel hypnotics or therapies for sleep disorders can utilize SR16835 as a reference NOP agonist to benchmark target engagement and functional outcomes in preclinical sleep studies.

Exploring Non-Addictive Analgesia and Anti-Reward Mechanisms

SR16835's unique behavioral profile—lacking intrinsic conditioned place preference while attenuating the rewarding effects of morphine—makes it an essential compound for research into the neurobiology of addiction and the development of non-addictive analgesics [3]. It serves as a critical comparator in studies evaluating the abuse liability of new chemical entities and for investigating the therapeutic potential of NOP agonists in treating opioid use disorder.

Quote Request

Request a Quote for SR16835

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.